

# Introduction: The Strategic Value of the Azetidine Scaffold

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## Compound of Interest

Compound Name: 3-(Azetidin-1-yl)propan-1-ol  
CAS No.: 925903-31-7  
Cat. No.: B2607295

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Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique chemical space between the highly strained, reactive aziridines and the more stable, conformationally flexible pyrrolidines.[1] This intermediate ring strain (approx. 25.4 kcal/mol) imparts a favorable balance of stability for handling and controlled reactivity for synthetic diversification.[1] In drug discovery, the incorporation of an azetidine ring can confer desirable properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[2] The rigid, three-dimensional structure of the azetidine core serves as a privileged scaffold, providing a defined exit vector for substituents, which is crucial for optimizing interactions with biological targets.[3][4]

N-(3-hydroxypropyl)azetidine is a bifunctional molecule that combines the strategic advantages of the azetidine ring with a reactive primary alcohol. This dual functionality makes it an exceptionally versatile building block for creating novel chemical entities through N-alkylation/acylation, ring-opening reactions, or modification of the hydroxyl group.[5][6]

## Synthesis and Purification: A Controlled Approach

The construction of the azetidine ring is a non-trivial synthetic challenge.<sup>[7]</sup> A robust and scalable synthesis is critical for its utilization in research and development. The following protocol describes a reliable method adapted from established procedures for azetidine synthesis, which involves the intramolecular cyclization of a haloamine precursor.<sup>[8]</sup>

## Synthetic Workflow Diagram

Caption: Synthetic pathway for N-(3-hydroxypropyl)azetidine.

## Detailed Experimental Protocol

Objective: To synthesize N-(3-hydroxypropyl)azetidine via intramolecular cyclization. This self-validating protocol includes in-process checks to ensure the reaction proceeds as expected.

Materials:

- 3-Amino-1-propanol
- 1-Bromo-3-chloropropane
- Sodium Carbonate (Anhydrous)
- Ethanol
- Sodium Hydroxide
- Dichloromethane (DCM)
- Magnesium Sulfate (Anhydrous)
- Standard laboratory glassware and distillation apparatus

Procedure:

- Synthesis of N-(3-chloropropyl)-3-aminopropan-1-ol (Intermediate):
  - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-amino-1-propanol (1.0 eq), anhydrous sodium carbonate (2.5 eq), and ethanol.

- Heat the mixture to a gentle reflux.
- Slowly add 1-bromo-3-chloropropane (1.1 eq) dropwise over 1 hour. The use of a bromo-chloro alkane is strategic; the bromide is a better leaving group, favoring initial alkylation at this position while preserving the chloride for the subsequent cyclization.
- Maintain reflux for 12-16 hours.
- In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting 3-amino-1-propanol spot is consumed.
- Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude intermediate.
- Intramolecular Cyclization:
  - Dissolve the crude N-(3-chloropropyl)-3-aminopropan-1-ol in a suitable high-boiling solvent like ethanol or isopropanol.
  - Heat the solution to reflux for 24-48 hours. The elevated temperature provides the activation energy needed for the intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the chlorine atom, displacing it to form the strained four-membered ring.
  - The reaction progress can again be monitored by TLC or GC-MS to observe the formation of the product.
- Neutralization and Purification:
  - After cooling, concentrate the reaction mixture under reduced pressure.
  - Dissolve the residue in water and cool in an ice bath.
  - Carefully add a 50% aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This deprotonates the azetidinium salt to the free base.
  - Extract the aqueous layer three times with dichloromethane (DCM).

- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Final Purification: The resulting crude oil should be purified by vacuum distillation to yield N-(3-hydroxypropyl)azetidine as a clear, colorless oil. The purity should be assessed by GC-MS and NMR.

## Comprehensive Spectroscopic Characterization

Structural elucidation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the target compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

The proton NMR spectrum provides information on the number of different proton environments and their connectivity through spin-spin coupling.

Assignment	Structure Position	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-a	-CH <sub>2</sub> -OH	~3.65	t	~6.0	Adjacent to an electron-withdrawing oxygen atom.
H-b	Azetidine C2/C4-H	~3.20	t	~7.0	Protons on the azetidine ring adjacent to the nitrogen are deshielded.
H-c	-N-CH <sub>2</sub> -	~2.60	t	~7.0	Methylene group alpha to the ring nitrogen.
H-d	Azetidine C3-H	~2.05	quintet	~7.0	Methylene protons flanked by two other methylene groups.
H-e	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~1.70	quintet	~6.5	Aliphatic proton, relatively shielded.
OH	-OH	Variable (e.g., ~2.5)	br s	-	Chemical shift is concentration and temperature dependent;

exchanges  
with D<sub>2</sub>O.

Note: Data are predictive based on analogous structures. Actual values may vary slightly.[\[9\]](#)[\[10\]](#)  
[\[11\]](#)

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Assignment	Structure Position	Expected Chemical Shift (δ, ppm)	Rationale
C-1	-CH <sub>2</sub> -OH	~61.5	Carbon attached to an electronegative oxygen atom.
C-2	-N-CH <sub>2</sub> -	~58.0	Carbon attached to the ring nitrogen.
C-3	Azetidine C2/C4	~54.0	Azetidine ring carbons adjacent to the nitrogen.
C-4	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	~29.0	Aliphatic carbon, shielded environment.
C-5	Azetidine C3	~18.0	Central carbon of the azetidine ring, relatively shielded.

Note: Data are predictive based on analogous structures.[\[12\]](#)[\[13\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

- Technique: Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a softer technique and is more likely to show a strong protonated molecular ion.

- Expected Molecular Weight:  $C_6H_{13}NO = 115.18$  g/mol .
- Expected Ions:
  - $[M+H]^+$  (ESI):  $m/z = 116.1$
  - $M^+$  (EI):  $m/z = 115$
- Key Fragmentation Patterns: The structure is validated by observing characteristic fragments. Common fragmentation pathways include:
  - Loss of  $\cdot CH_2OH$  ( $m/z = 84$ )
  - Loss of the entire hydroxypropyl side chain ( $m/z = 58$ )
  - Ring-opening fragmentation patterns characteristic of azetidines.[14]

## Infrared (IR) Spectroscopy

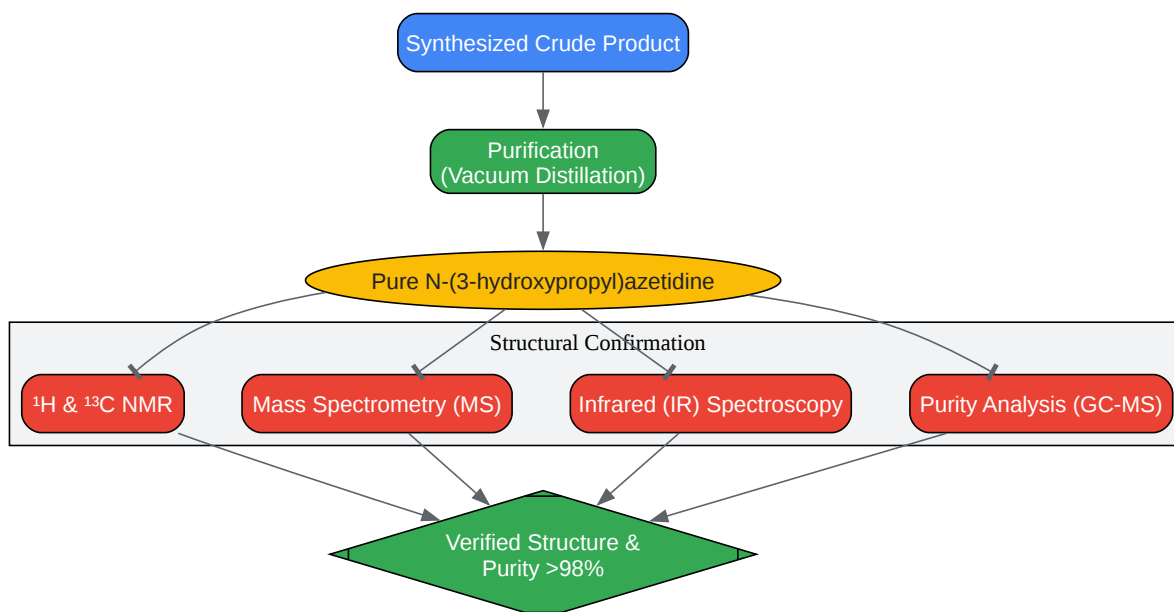
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[15]

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
3400–3200 (broad)	O-H stretch	Alcohol	The broadness is due to hydrogen bonding. This is a key diagnostic peak.
2960–2850	C-H stretch	Alkane (CH <sub>2</sub> )	Characteristic of all sp <sup>3</sup> C-H bonds in the molecule.
1150–1050	C-N stretch	Amine	Confirms the presence of the azetidine nitrogen.
1075–1000	C-O stretch	Primary Alcohol	Confirms the presence of the hydroxyl group.

Note: Data are predictive based on standard IR correlation tables.[16][17]

## Characterization Workflow

The following diagram illustrates the logical flow for the comprehensive characterization of a newly synthesized batch of N-(3-hydroxypropyl)azetidine.



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